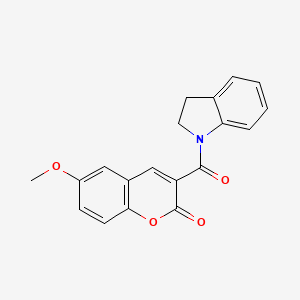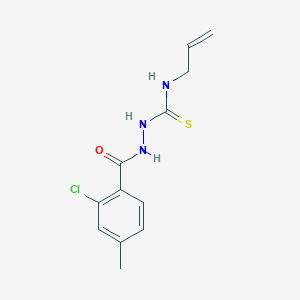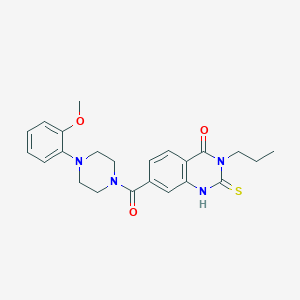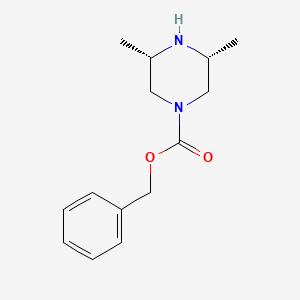![molecular formula C23H18N4O4 B2355300 3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione CAS No. 1207033-69-9](/img/structure/B2355300.png)
3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
- Synthesis and Herbicidal Evaluation: This compound has been studied for its potential in herbicide development. Research on triketone-containing quinazoline-2,4-dione derivatives, including this compound, revealed promising herbicidal activity against various weeds. These compounds showed significant potential for weed control with superior crop selectivity compared to existing herbicides (Wang et al., 2014).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity: This compound has been explored for its antimicrobial properties. Studies on related 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives have shown efficacy against various bacterial and fungal species. This suggests the potential of this compound in antimicrobial applications (Gupta et al., 2008).
Chemical Synthesis and Characterization
- Vibrational Spectroscopic Studies and Chemical Fixation: Research on this compound includes vibrational spectroscopic studies for potential chemotherapeutic applications and chemical fixation of CO2 to synthesize functionalized derivatives. Such studies contribute to understanding the compound's chemical properties and potential pharmaceutical applications (Sebastian et al., 2015); (Vessally et al., 2017).
Applications in Organic Synthesis
- Catalytic Synthesis of Quinazoline Derivatives: This compound has been used in the catalytic synthesis of quinazoline-2,4(1H,3H)-dione derivatives. Research in this area focuses on developing environmentally friendly and efficient methods for synthesizing these compounds, which are key intermediates in pharmaceutical industries (Patil et al., 2009); (Lu et al., 2014).
Potential in Anticancer Research
- Synthesis and Cytotoxic Evaluation: There has been significant interest in modifying nitrogen-rich heterocyclic compounds like quinazolinones for potential anticancer applications. Studies on derivatives of this compound have shown promising cytotoxic activity in various cell lines, indicating its potential as an anticancer agent (Poorirani et al., 2018).
Environmental Chemistry
- Green Chemistry Perspectives: The synthesis and applications of this compound are also studied under green chemistry protocols, focusing on sustainable and environmentally friendly approaches. This includes the use of cerium oxide nanoparticles as heterogeneous catalysts and other green chemistry methodologies (Gharib et al., 2013).
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-15-7-2-3-9-17(15)21-24-20(31-25-21)14-26-19-11-5-4-10-18(19)22(28)27(23(26)29)13-16-8-6-12-30-16/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOLDXUISWTWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)
![3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2355220.png)

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)


![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)

![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)

